丁基(乙基)(环氧-2-基甲基)胺

描述

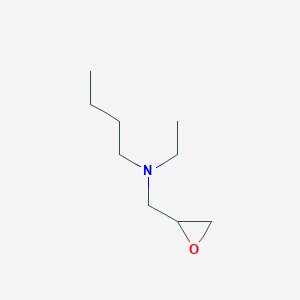

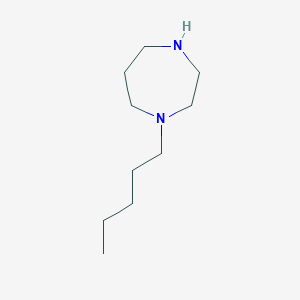

“Butyl(ethyl)(oxiran-2-ylmethyl)amine” is a chemical compound with the molecular formula C9H19NO . It is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .

Synthesis Analysis

The synthesis of similar compounds often involves the ring-opening of epoxides with amines . This process provides β-amino alcohols in high yields with excellent regioselectivity . A metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines has been reported .Molecular Structure Analysis

The molecular structure of “Butyl(ethyl)(oxiran-2-ylmethyl)amine” consists of a butyl group, an ethyl group, and an oxiran-2-ylmethyl group attached to a nitrogen atom . The exact structure can be determined using techniques such as Fourier transform infrared spectroscopy and nuclear magnetic resonance spectroscopy .Chemical Reactions Analysis

Amines, including “Butyl(ethyl)(oxiran-2-ylmethyl)amine”, can engage in various chemical reactions. One notable reaction is the ring-opening of epoxides with amines, which provides β-amino alcohols . This reaction can be used for the introduction of amines in natural products during late-stage transformations .Physical And Chemical Properties Analysis

Amines, including “Butyl(ethyl)(oxiran-2-ylmethyl)amine”, can engage in hydrogen bonding with water . Amines of low molar mass are quite soluble in water . The exact physical and chemical properties of “Butyl(ethyl)(oxiran-2-ylmethyl)amine” would need to be determined experimentally.科学研究应用

在铜(II)配合物中的化学行为

对 CuCl2-甲醇混合物中的聚[硫代 1-(N,N-二取代氨基甲基)乙烯] 的研究表明,丁基(乙基)(环氧-2-基甲基)胺等化合物在与铜(II) 相互作用时表现出有趣的化学行为。这些相互作用导致诱导光学活性,这归因于与大分子络合的 Cu(II) 的电荷转移和 d-d 电子跃迁。这项研究对于理解类似胺在金属环境中的络合行为至关重要 (Huguet 和 Vert,1976)。

与伯胺的反应

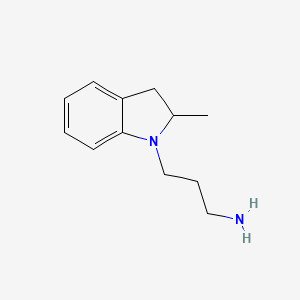

1-(环氧-2-基甲基)-1H-吲哚-3-甲醛与伯胺(一种与丁基(乙基)(环氧-2-基甲基)胺在结构上相关的化合物)的相互作用,导致形成 β-氨基醇。量子化学计算表明,这些产物比其他席夫碱更稳定,突出了在制药和化学工业中合成稳定化合物的潜力 (Suzdalev 等人,2011)。

聚合和物理化学性质

与丁基(乙基)(环氧-2-基甲基)胺类似的 N,N-二乙基-N-(环氧-2-基甲基)胺的聚合产生低分子量聚合物。这项研究提供了对物理化学性质(如紫外和红外吸收)的见解,这对于开发具有特定光学和化学特性的新材料至关重要 (Huguet 等人,1973)。

表面活性和嵌段共聚物

涉及丁基(乙基)(环氧-2-基甲基)胺等化合物与双(2-羟乙基)二硫化物在叔胺催化剂存在下的反应,导致形成疏水性低聚物。当这些低聚物与环氧乙烷反应时,会产生表面活性嵌段共聚物,在表面活性剂和洗涤剂工业中具有潜在应用 (Sokołowski 等人,1983)。

与硅酸盐的相互作用

氨基烷基硅酸盐与环氧化合物(与丁基(乙基)(环氧-2-基甲基)胺有关)的反应产生在水中表现出独特性质的产品,证明了在材料科学和涂料中的潜在应用 (Emblem 和 Hurt,2007)。

作用机制

Target of Action

The primary target of Butyl(ethyl)(oxiran-2-ylmethyl)amine is the epoxide group . This compound is involved in the ring-opening reaction of epoxides with amines , leading to the formation of β-amino alcohols . These β-amino alcohols are important building blocks for the synthesis of a wide range of biologically active natural and synthetic products .

Mode of Action

Butyl(ethyl)(oxiran-2-ylmethyl)amine interacts with its targets through a ring-opening reaction . This process involves the nucleophilic attack of the amine on the carbon atom of the epoxide . The reaction is highly regioselective, providing β-amino alcohols in high yields . This mode of action allows for the introduction of amines in natural products during late-stage transformations .

Biochemical Pathways

The biochemical pathway primarily affected by Butyl(ethyl)(oxiran-2-ylmethyl)amine is the synthesis of β-amino alcohols . These compounds are crucial in the production of various biologically active substances, including natural alkaloids, unnatural amino acids, chiral auxiliaries, and pharmaceuticals .

Result of Action

The result of the action of Butyl(ethyl)(oxiran-2-ylmethyl)amine is the production of β-amino alcohols . These compounds are important in various biological and chemical applications. For instance, they serve as building blocks in the synthesis of a wide range of biologically active natural and synthetic products .

Action Environment

The action of Butyl(ethyl)(oxiran-2-ylmethyl)amine can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of a solvent, can affect the yield and regioselectivity of the reaction . Additionally, the presence of other substances, such as acids or bases, can also influence the reaction . Therefore, careful control of the reaction environment is crucial for optimizing the compound’s action, efficacy, and stability.

未来方向

The future directions for “Butyl(ethyl)(oxiran-2-ylmethyl)amine” and similar compounds could involve their use in the synthesis of new materials. For example, tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate was synthesized and used as a curing agent for polyester powder coatings . This suggests that “Butyl(ethyl)(oxiran-2-ylmethyl)amine” could potentially be used in similar applications.

属性

IUPAC Name |

N-ethyl-N-(oxiran-2-ylmethyl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-3-5-6-10(4-2)7-9-8-11-9/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDNXDRMXLUBAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)CC1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methoxy-4-[(propylamino)methyl]phenol](/img/structure/B3072149.png)

![(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B3072152.png)

amine](/img/structure/B3072181.png)

![2-[(3-Methylpiperidin-1-YL)methyl]aniline](/img/structure/B3072202.png)